2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride
CAS No.:
Cat. No.: VC13609650
Molecular Formula: C14H21ClN2
Molecular Weight: 252.78 g/mol
* For research use only. Not for human or veterinary use.
![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride -](/images/structure/VC13609650.png)
Specification
Molecular Formula | C14H21ClN2 |
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Molecular Weight | 252.78 g/mol |
IUPAC Name | 2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;hydrochloride |
Standard InChI | InChI=1S/C14H20N2.ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;/h1-5,13-15H,6-11H2;1H |
Standard InChI Key | DMVNWEZDNFINQN-UHFFFAOYSA-N |
SMILES | C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl |
Canonical SMILES | C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Analysis
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride consists of a fully saturated pyrrolo-pyridine bicyclic system fused at the 3,4-positions of the pyridine ring, with a benzyl group at position 2 and a hydrochloride counterion. The octahydro designation indicates complete saturation of the bicyclic framework, resulting in a rigid, chair-like conformation . The [3,4-c] fusion differentiates it from the more commonly studied [3,4-b] isomers, altering the spatial arrangement of substituents and potentially impacting biological activity.
Stereochemical Considerations
Stereoselective synthesis is critical due to the presence of two chiral centers in the bicyclic core. For the analogous (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, enantiomeric purity >98% is achieved via resolution with D(-)-tartaric acid . Computational modeling suggests similar steric constraints for the [3,4-c] isomer, though experimental validation remains pending.
Synthesis Methodologies
Coupling and Cyclization
The foundational step for pyrrolo-pyridine derivatives involves coupling pyridine dicarboxylic acids with amines. For example, 2,3-pyridine dicarboxylic acid reacts with benzylamine to form 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, a precursor to reduced analogs . Adapting this to the [3,4-c] system would require repositioning functional groups, potentially using 3,4-pyridine dicarboxylic acid as a starting material.
Table 1: Key Reaction Conditions for Bicyclic Intermediate Synthesis
Catalytic Hydrogenation
De-aromatization of the pyridine ring is achieved via high-pressure hydrogenation. For the [3,4-b] isomer, Pd/C in toluene with L-proline as a chiral auxiliary yields 97% of the tetrahydro intermediate . Transitioning to the [3,4-c] system may necessitate optimized catalyst loading (5–10% Pd/C) and protic/aprotic solvent mixtures to prevent racemization.
Resolution and Salt Formation
Racemic mixtures are resolved using D(-)-tartaric acid in ethanol/acetone (1:0.5), isolating the desired (S,S)-enantiomer as a monotartrate salt . For the hydrochloride salt, free basing followed by HCl treatment in dichloromethane/methanol would yield the crystalline product.
Physicochemical Properties
Solubility and Stability
While direct data for the [3,4-c] isomer is unavailable, the hydrochloride salt of the [3,4-b] analog exhibits high solubility in polar solvents (e.g., water: >50 mg/mL at 25°C) due to its ionic nature . Stability studies under accelerated conditions (40°C/75% RH) suggest degradation <2% over 6 months, indicative of robust shelf life.
Spectroscopic Characterization
NMR Analysis
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¹H NMR (400 MHz, D₂O): δ 7.3–7.5 (m, 5H, benzyl), 3.8–4.1 (m, 2H, CH₂N), 3.2–3.5 (m, 4H, bicyclic CH₂) .
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¹³C NMR: 138.9 (benzyl C1), 127–129 (aryl CH), 58.4 (N-CH₂), 45–50 (bicyclic carbons) .
Chiral HPLC
Chiral AGP columns (150 × 4.0 mm, 5 µm) with isocratic elution (10 mM NH₄OAc/MeOH 70:30) resolve enantiomers with >99% ee .
Applications in Pharmaceutical Synthesis
Intermediate for Antibacterial Agents
The [3,4-b] isomer is a key intermediate in moxifloxacin synthesis, a fourth-generation fluoroquinolone . The hydrochloride salt enhances water solubility, facilitating formulation. For the [3,4-c] analog, molecular docking studies predict similar binding affinity to DNA gyrase, though bioactivity assays are required.
Challenges and Future Directions
Isomer-Specific Synthesis
Current methods prioritize [3,4-b] derivatives due to their established utility. Developing [3,4-c] variants requires re-engineering coupling and reduction steps to accommodate altered ring fusion. Computational tools (e.g., DFT simulations) could predict optimal reaction pathways.
Scalability and Cost
Large-scale production of chiral bicyclic amines remains costly due to expensive catalysts (Pd/C) and resolution agents (D(-)-tartaric acid). Continuous flow hydrogenation and enzyme-mediated resolution may offer economical alternatives.
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